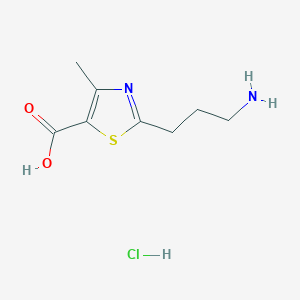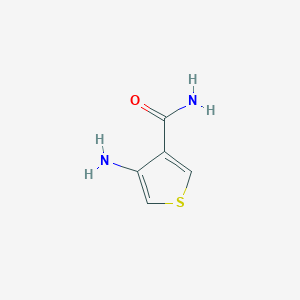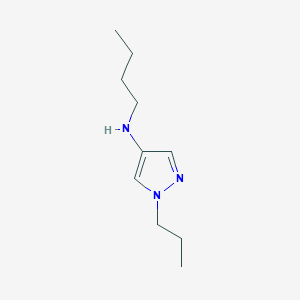![molecular formula C10H19N3O B11731714 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1,5-dimetil-1H-pirazol-4-il)metil]amino}butan-1-ol es un compuesto que presenta un anillo de pirazol, que es una estructura heterocíclica de cinco miembros que contiene dos átomos de nitrógeno. Los pirazoles son conocidos por su versatilidad en la síntesis orgánica y la química medicinal
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{[(1,5-dimetil-1H-pirazol-4-il)metil]amino}butan-1-ol típicamente involucra la reacción de 1,5-dimetil-1H-pirazol con un derivado de butanol apropiado bajo condiciones controladas. La reacción puede requerir el uso de catalizadores y solventes específicos para lograr el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y el uso de solventes y catalizadores de grado industrial, para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
4-{[(1,5-dimetil-1H-pirazol-4-il)metil]amino}butan-1-ol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución. Las condiciones para estas reacciones pueden variar, pero a menudo requieren temperaturas controladas y el uso de solventes como diclorometano o tetrahidrofurano .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir un derivado de cetona o aldehído, mientras que las reacciones de sustitución pueden producir compuestos halogenados .
Aplicaciones Científicas De Investigación
4-{[(1,5-dimetil-1H-pirazol-4-il)metil]amino}butan-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se puede utilizar en estudios que involucran la inhibición de enzimas o como ligando en estudios de unión.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-{[(1,5-dimetil-1H-pirazol-4-il)metil]amino}butan-1-ol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirazol puede participar en enlaces de hidrógeno y otras interacciones, que pueden modular la actividad de la molécula diana. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirazol, como:
- 1-[(1,5-dimetil-1H-pirazol-4-il)metil]-1H-pirazol-4-amina
- Varios pirazoles sustituidos utilizados en química medicinal
Singularidad
4-{[(1,5-dimetil-1H-pirazol-4-il)metil]amino}butan-1-ol es único debido a su estructura específica, que combina un anillo de pirazol con una parte de butanol. Esta combinación permite interacciones y aplicaciones únicas que pueden no ser posibles con otros derivados de pirazol .
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
4-[(1,5-dimethylpyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-9-10(8-12-13(9)2)7-11-5-3-4-6-14/h8,11,14H,3-7H2,1-2H3 |
Clave InChI |
QVFQNIVJCUECDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)CNCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731633.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731634.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731637.png)


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731660.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731704.png)

![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
